
1-(Pyridin-3-yl)but-3-yn-1-ol
Overview
Description
1-(Pyridin-3-yl)but-3-yn-1-ol is an organic compound that belongs to the class of alkynyl-substituted nitrogen heterocycles. This compound features a pyridine ring attached to a butynol chain, making it a versatile intermediate in organic synthesis. It is predominantly used as a building block for the construction of various target molecules in pharmaceutical and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)but-3-yn-1-ol can be synthesized through several methods. One common approach involves the palladium-catalyzed Sonogashira cross-coupling reaction between aryl halides and alkynes . This method typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale Sonogashira coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Pyridin-3-ylbut-3-yn-1-one.
Reduction: Pyridin-3-ylbut-3-en-1-ol or pyridin-3-ylbutan-1-ol.
Substitution: Pyridin-3-ylbut-3-yn-1-chloride or pyridin-3-ylbut-3-yn-1-bromide.
Scientific Research Applications
1-(Pyridin-3-yl)but-3-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds and complex organic molecules.
Biology: It is used in the development of bioactive molecules with potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)but-3-yn-1-ol depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive compounds that interact with molecular targets such as enzymes or receptors. The alkyne moiety can participate in click chemistry reactions, forming stable triazole linkages with azides, which are useful in drug development and bioconjugation .
Comparison with Similar Compounds
1-(Pyridin-3-yl)but-3-yn-1-ol can be compared with other alkynyl-substituted nitrogen heterocycles, such as:
- 1-(Pyridin-3-yl)prop-2-yn-1-ol
- 1-(Pyridin-3-yl)but-2-yn-1-ol
- 1-(Pyridin-3-yl)but-3-yn-2-ol
Uniqueness: The unique combination of the pyridine ring and the butynol chain in this compound provides distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
1-pyridin-3-ylbut-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-4-9(11)8-5-3-6-10-7-8/h1,3,5-7,9,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYZPCARVIBTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C1=CN=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50526189 | |
| Record name | 1-(Pyridin-3-yl)but-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89242-75-1 | |
| Record name | 1-(Pyridin-3-yl)but-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-9-amine](/img/structure/B1626681.png)
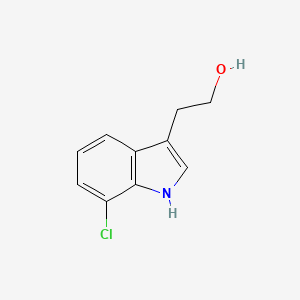

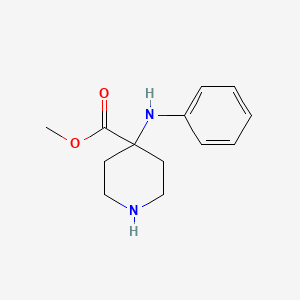
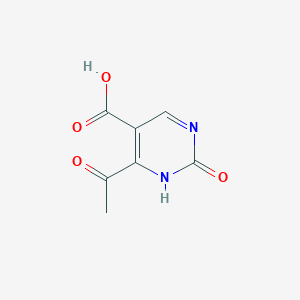
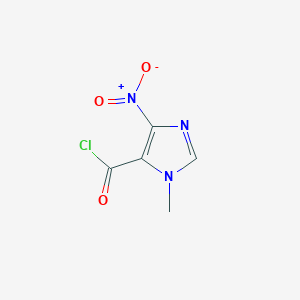



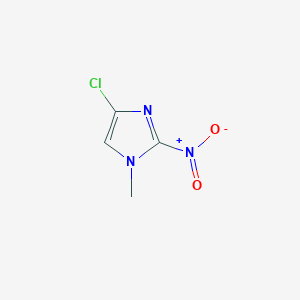
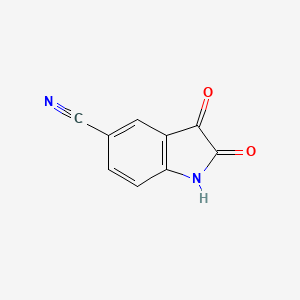
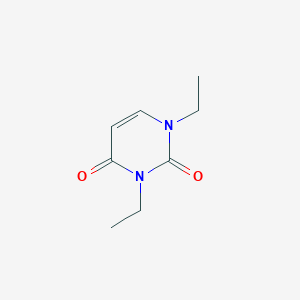

![4-chloro-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1626700.png)
